(3-{[(Tert-butyldiphenylsilyl)oxy]methyl}oxetan-3-yl)methanol
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Overview
Description
(3-{[(Tert-butyldiphenylsilyl)oxy]methyl}oxetan-3-yl)methanol is a research compound with the molecular formula C21H28O3Si and a molecular weight of 356.5 g/mol. This compound is primarily used in scientific research and is not intended for human or veterinary use.
Preparation Methods
The synthesis of (3-{[(Tert-butyldiphenylsilyl)oxy]methyl}oxetan-3-yl)methanol involves several steps. The key synthetic route includes the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride, followed by the formation of the oxetane ring. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
(3-{[(Tert-butyldiphenylsilyl)oxy]methyl}oxetan-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxetane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyldiphenylsilyl group can be replaced by other functional groups.
Scientific Research Applications
(3-{[(Tert-butyldiphenylsilyl)oxy]methyl}oxetan-3-yl)methanol is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: Research involving this compound focuses on its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (3-{[(Tert-butyldiphenylsilyl)oxy]methyl}oxetan-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
(3-{[(Tert-butyldiphenylsilyl)oxy]methyl}oxetan-3-yl)methanol can be compared with other similar compounds, such as:
(3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol: This compound has a similar structure but with dimethyl groups instead of diphenyl groups, affecting its reactivity and stability.
(3-{[(Tert-butyldiphenylsilyl)oxy]methyl}oxetan-3-yl)ethanol: This compound has an additional ethyl group, which can influence its solubility and interaction with other molecules.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
[3-[[tert-butyl(diphenyl)silyl]oxymethyl]oxetan-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3Si/c1-20(2,3)25(18-10-6-4-7-11-18,19-12-8-5-9-13-19)24-17-21(14-22)15-23-16-21/h4-13,22H,14-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPICNKQTYPJSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3(COC3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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